molecular formula C16H19ClSi B12524070 Chloro(2,2-diphenylethyl)dimethylsilane CAS No. 820207-14-5

Chloro(2,2-diphenylethyl)dimethylsilane

Katalognummer: B12524070
CAS-Nummer: 820207-14-5
Molekulargewicht: 274.86 g/mol
InChI-Schlüssel: KKWAPKMFNZDDIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro(2,2-diphenylethyl)dimethylsilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a 2,2-diphenylethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,2-diphenylethyl)dimethylsilane typically involves the reaction of 2,2-diphenylethylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Chloro(2,2-diphenylethyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The silicon-chlorine bond can be reduced to form silanes.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: New organosilicon compounds with different functional groups.

    Oxidation Reactions: Silanols or siloxanes.

    Reduction Reactions: Silanes.

Wissenschaftliche Forschungsanwendungen

Chloro(2,2-diphenylethyl)dimethylsilane has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Chloro(2,2-diphenylethyl)dimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile building block in chemical synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Chloro(2,2-diphenylethyl)dimethylsilane is unique due to the presence of the 2,2-diphenylethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications in the synthesis of complex organosilicon compounds and materials .

Eigenschaften

CAS-Nummer

820207-14-5

Molekularformel

C16H19ClSi

Molekulargewicht

274.86 g/mol

IUPAC-Name

chloro-(2,2-diphenylethyl)-dimethylsilane

InChI

InChI=1S/C16H19ClSi/c1-18(2,17)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3

InChI-Schlüssel

KKWAPKMFNZDDIE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.